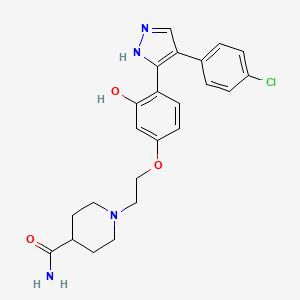

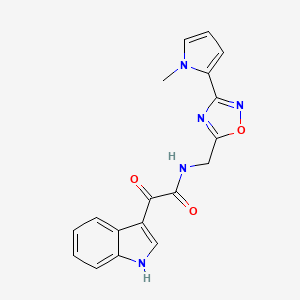

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate" is a chiral molecule that is likely to be of interest due to its potential as an intermediate in the synthesis of various pharmacologically active compounds. While the exact compound is not directly mentioned in the provided papers, related structures such as tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives are frequently discussed as key intermediates in the synthesis of drugs and other bioactive molecules .

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from commercially available precursors. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)-2-aminopropan-1-ol . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, with a high total yield . These methods could potentially be adapted for the synthesis of "(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate" by incorporating the appropriate oxane-4-carbonylamino moiety at the relevant step.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . These techniques could be employed to determine the molecular structure of "(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate" once synthesized.

Chemical Reactions Analysis

The tert-butyl 4-oxopiperidine-1-carboxylate moiety is a versatile intermediate that can undergo various chemical reactions. For example, it can be allylated to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for preparing diverse piperidine derivatives . Additionally, the compound can be used to synthesize Schiff base compounds by coupling with aromatic aldehydes . These reactions highlight the potential transformations that could be applied to "(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate" for the synthesis of target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed the orientation of substituents and the presence of strong O-H...O=C hydrogen bonds in the crystal structure . These findings provide insight into the potential properties of "(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate," such as solubility, stability, and crystallinity, which are important for its handling and application in synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Stereoselective Synthesis : (S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This process involves the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Molecular Structure Analysis : The compound has been synthesized as a cyclic amino acid ester and analyzed using methods like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction. These analyses provide insights into its molecular structure, revealing aspects like dihedral angles and space group information (Moriguchi et al., 2014).

Chemical Transformations and Synthesis

Formation of Bicyclic Systems : X-ray studies show that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, related to the subject compound, forms bicyclic systems with specific orientations and configurations, useful in further chemical transformations (Didierjean et al., 2004).

Intermediate in Biologically Active Compounds : It serves as an intermediate in synthesizing biologically active compounds like crizotinib, demonstrating its importance in medicinal chemistry (Kong et al., 2016).

Key Intermediate in Drug Synthesis : The compound is a crucial intermediate in synthesizing drugs like Vandetanib. Its synthesis involves multiple steps, including acylation, sulfonation, and substitution (Wang et al., 2015).

Application in Diverse Piperidine Derivatives

Synthesis of Diverse Piperidine Derivatives : The compound is involved in reactions leading to various piperidine derivatives, indicating its versatility in organic synthesis (Moskalenko & Boev, 2014).

Building Block for Substituted Piperidines : It acts as a scaffold for preparing substituted piperidines, crucial for advancing synthetic organic chemistry (Harmsen et al., 2011).

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(oxane-4-carbonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXKSKQKWJNTQE-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)

![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)